

Technical Comparison Guide: Mass Spectrometry Fragmentation of CAS 848290-20-0

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Compound of Interest

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Compound Name:	[(Carbamoylmethyl)sulfamoyl]benzoic acid
CAS No.:	848290-20-0
Cat. No.:	B3387649

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Executive Summary & Compound Identity

CAS 848290-20-0 is a bifunctional aromatic intermediate containing a benzoic acid moiety and a sulfonamide group substituted with a glycinamide (carbamoylmethyl) tail. It serves as a critical building block in the synthesis of sulfonamide-based inhibitors (e.g., carbonic anhydrase inhibitors) and may appear as a hydrolysis product or impurity in drug development.

This guide compares it with 3-Sulfamoylbenzoic Acid (CAS 636-78-2), the unsubstituted parent scaffold. The comparison highlights the diagnostic mass shifts and fragmentation pathways introduced by the N-carbamoylmethyl substitution.

Feature	Target: CAS 848290-20-0	Alternative: 3-Sulfamoylbenzoic Acid
Structure	3-(HOOC)-C ₆ H ₄ -SO ₂ -NH-CH ₂ -CONH ₂	3-(HOOC)-C ₆ H ₄ -SO ₂ -NH ₂
Formula	C ₉ H ₁₀ N ₂ O ₅ S	C ₉ H ₇ NO ₄ S
Monoisotopic Mass	258.03 Da	201.01 Da
Key Differentiator	Glycinamide tail (+57 Da shift)	Unsubstituted Sulfonamide

Experimental Configuration (LC-MS/MS)

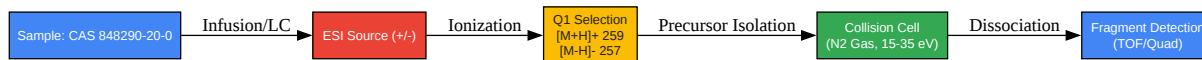
To obtain reproducible fragmentation data, the following LC-MS/MS protocol is recommended. This setup ensures adequate ionization of the polar acidic moiety while promoting informative fragmentation of the sulfonamide side chain.

Protocol: Chromatographic & Mass Spectrometric Conditions

- Instrument: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.
- Ionization Source: Electrospray Ionization (ESI).^[1]
- Polarity: Positive (+) is preferred for structural elucidation (richer fragmentation); Negative (-) is superior for sensitivity due to the carboxylic acid.
- Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 μm).
- Mobile Phase:
 - A: Water + 0.1% Formic Acid.
 - B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes (polar retention is critical).

Workflow Diagram

The following diagram outlines the logical flow for analyzing this compound, from ionization to fragment detection.



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Figure 1: LC-MS/MS workflow for structural characterization of sulfonamide derivatives.

Fragmentation Analysis: CAS 848290-20-0

The fragmentation of CAS 848290-20-0 is driven by the stability of the aromatic sulfonyl core and the lability of the amide bonds.

Positive Mode ESI (+) Pathway

Precursor Ion: $[M+H]^+ = m/z 259$

- Primary Neutral Loss (Ammonia): The terminal primary amide is prone to losing ammonia (NH_3 , 17 Da).
 - Transition: 259 → 242
- Sulfonamide Bond Cleavage (Diagnostic): The S-N bond is the weakest link. Cleavage generates the stable sulfonyl cation.
 - Transition: 259 → 185 ($[HOOC-C_6H_4-SO_2]^+$)
 - Note: This ion is shared with the alternative (3-sulfamoylbenzoic acid), confirming the core structure.
- Glycinamide Cleavage: Cleavage at the N-C bond of the side chain can release the glycinamide moiety.
 - Transition: 259 → 75 ($[H_2N-CH_2-CO-NH_2 + H]^+$)

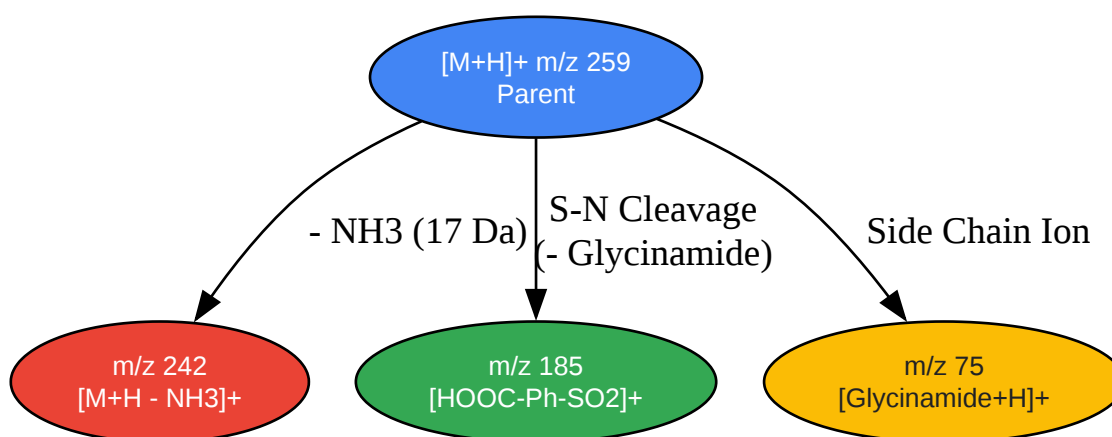
- Significance: This low-mass ion is unique to CAS 848290-20-0 and distinguishes it from the unsubstituted alternative.

Negative Mode ESI (-) Pathway

Precursor Ion: $[M-H]^- = m/z 257$

- Decarboxylation: Common for benzoic acids.
 - Transition: $257 \rightarrow 213 ([M-H-CO_2]^-)$
- Sulfonyl Cleavage:
 - Transition: $257 \rightarrow 193$ (Loss of SO_2 from rearranged precursor)

Fragmentation Pathway Diagram



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Figure 2: Proposed positive mode fragmentation pathway for CAS 848290-20-0.

Comparative Performance Data

The table below objectively compares the fragmentation patterns. Use these transitions to distinguish the target molecule from its parent scaffold or potential degradation products.

Table 1: Diagnostic Ion Comparison (ESI Positive)

Parameter	Target: CAS 848290-20-0	Alternative: 3-Sulfamoylbenzoic Acid	Interpretation
Precursor (Q1)	259.0	202.0	+57 Da mass shift indicates the carbamoylmethyl group.
Major Fragment 1	242.0 (-NH ₃)	185.0 (-NH ₃)	Both lose ammonia, but from different sites (side chain vs. sulfonamide).
Core Fragment	185.0	185.0	The [HOOC-Ph-SO ₂] ⁺ ion is the common denominator (Core Match).
Unique Fragment	75.0 (Glycinamide)	None	Presence of m/z 75 confirms the specific side chain.
Retention Time	Lower (More Polar)	Higher (Less Polar)	The amide tail increases polarity, reducing retention on C18.

Differentiation Strategy

- Screen for m/z 185: If observed, the core structure (sulfamoylbenzoic acid) is present.
- Check Precursor:
 - If 202, it is the unsubstituted parent.
 - If 259, it is the target CAS 848290-20-0.

- Confirm with m/z 75: High collision energy (35-40 eV) will enhance the glycinamide fragment (m/z 75) for the target, which is absent in the alternative.

References

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- Sigma-Aldrich. "**3-[(carbamoylmethyl)sulfamoyl]benzoic acid** Product Page." Sigma-Aldrich Catalog. [Link](#)
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Sources

- [1. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation \(EAD\) for Rapid Structure Identification of Nitazene Analogs - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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